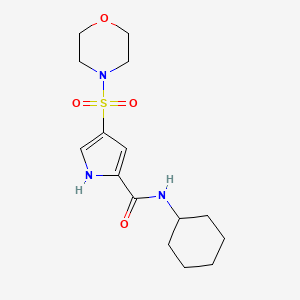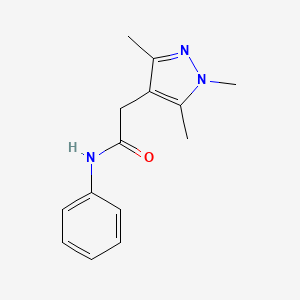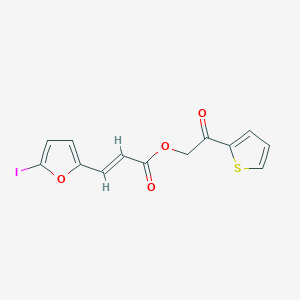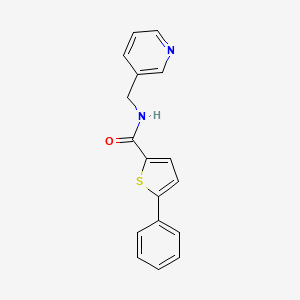
(2Z)-2-Cyano-3-(4-ethoxy-3-iodo-5-methoxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-Cyano-3-(4-ethoxy-3-iodo-5-methoxyphenyl)prop-2-enamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action and biochemical and physiological effects that make it useful for a variety of laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
((2Z)-2-Cyano-3-(4-ethoxy-3-iodo-5-methoxyphenyl)prop-2-enamide)-2-Cyano-3-(4-ethoxy-3-iodo-5-methoxyphenyl)prop-2-enamide has been found to have several potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to have anti-cancer properties and may be useful in the development of new cancer therapies.
In addition to its potential applications in cancer research, (this compound)-2-Cyano-3-(4-ethoxy-3-iodo-5-methoxyphenyl)prop-2-enamide has also been studied for its antimicrobial properties. This compound has been found to be effective against a variety of bacterial and fungal pathogens, making it a potential candidate for the development of new antibiotics.
Wirkmechanismus
The mechanism of action of ((2Z)-2-Cyano-3-(4-ethoxy-3-iodo-5-methoxyphenyl)prop-2-enamide)-2-Cyano-3-(4-ethoxy-3-iodo-5-methoxyphenyl)prop-2-enamide is not yet fully understood. However, it is believed to work by inhibiting the activity of specific enzymes that are involved in cell growth and division. This inhibition can lead to the death of cancer cells and the suppression of bacterial and fungal growth.
Biochemical and Physiological Effects
(this compound)-2-Cyano-3-(4-ethoxy-3-iodo-5-methoxyphenyl)prop-2-enamide has been found to have several biochemical and physiological effects. In addition to its anti-cancer and antimicrobial properties, this compound has also been shown to have anti-inflammatory effects. This makes it a potential candidate for the development of new anti-inflammatory drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ((2Z)-2-Cyano-3-(4-ethoxy-3-iodo-5-methoxyphenyl)prop-2-enamide)-2-Cyano-3-(4-ethoxy-3-iodo-5-methoxyphenyl)prop-2-enamide in laboratory experiments is its unique mechanism of action. This compound has been found to work differently than other anti-cancer and antimicrobial compounds, making it a potential candidate for the development of new therapies.
However, there are also limitations to using (this compound)-2-Cyano-3-(4-ethoxy-3-iodo-5-methoxyphenyl)prop-2-enamide in laboratory experiments. One of the main limitations is its relatively low solubility in water. This can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of ((2Z)-2-Cyano-3-(4-ethoxy-3-iodo-5-methoxyphenyl)prop-2-enamide)-2-Cyano-3-(4-ethoxy-3-iodo-5-methoxyphenyl)prop-2-enamide. One potential direction is the development of new cancer therapies based on this compound. Another potential direction is the development of new antibiotics based on its antimicrobial properties. Additionally, further research is needed to fully understand the mechanism of action and biochemical effects of this compound, which could lead to the development of new drugs for a variety of conditions.
Synthesemethoden
The synthesis of ((2Z)-2-Cyano-3-(4-ethoxy-3-iodo-5-methoxyphenyl)prop-2-enamide)-2-Cyano-3-(4-ethoxy-3-iodo-5-methoxyphenyl)prop-2-enamide involves a multi-step process. The first step involves the synthesis of 4-ethoxy-3-iodo-5-methoxyphenylacetic acid. This is achieved by reacting 4-ethoxy-3-iodo-5-methoxybenzaldehyde with malonic acid in the presence of a catalyst. The resulting product is then treated with thionyl chloride to form the acid chloride, which is then reacted with cyanoacetic acid to form the cyanoacetic acid ester.
The second step involves the synthesis of (this compound)-2-Cyano-3-(4-ethoxy-3-iodo-5-methoxyphenyl)prop-2-enamide. The cyanoacetic acid ester is reacted with ethyl acetoacetate in the presence of a base to form the corresponding enolate. This enolate is then reacted with the acid chloride of 4-ethoxy-3-iodo-5-methoxyphenylacetic acid to form the final product.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-(4-ethoxy-3-iodo-5-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13IN2O3/c1-3-19-12-10(14)5-8(6-11(12)18-2)4-9(7-15)13(16)17/h4-6H,3H2,1-2H3,(H2,16,17)/b9-4- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOABTDYVSADZGK-WTKPLQERSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1I)C=C(C#N)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1I)/C=C(/C#N)\C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3,4-dimethylphenoxy)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7466446.png)

![2-[[Cycloheptyl(methyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7466474.png)
![2-[[2-(dimethylamino)-2-oxoethyl]-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide](/img/structure/B7466476.png)


![N-(3-acetylphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B7466483.png)
![N~1~,N~1~-dimethyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide](/img/structure/B7466484.png)

![1-Methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one](/img/structure/B7466492.png)
![(Z)-3-[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B7466503.png)


